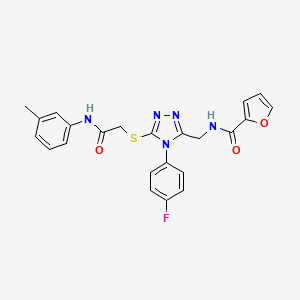

N-((4-(4-fluorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a furan-2-carboxamide moiety at position 3 (via a methyl bridge), and a thioether linkage at position 5 connected to a 2-oxo-2-(m-tolylamino)ethyl group.

Properties

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O3S/c1-15-4-2-5-17(12-15)26-21(30)14-33-23-28-27-20(13-25-22(31)19-6-3-11-32-19)29(23)18-9-7-16(24)8-10-18/h2-12H,13-14H2,1H3,(H,25,31)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYBXNCYJGHIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-fluorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Triazole Ring:

Attachment of the Furan Carboxamide Moiety: The furan-2-carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then reacted with the triazole intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

- **

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

Biological Activity

N-((4-(4-fluorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and the underlying mechanisms through which it exerts its effects.

Chemical Structure and Properties

The compound features a furan ring fused with a triazole moiety and is substituted with a fluorophenyl group. Its molecular formula is , and its molecular weight is approximately 353.42 g/mol. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

- Antimicrobial Activity : Triazole derivatives have been reported to display significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The inhibition of cyclooxygenase (COX) enzymes suggests potential anti-inflammatory applications.

- Anticancer Properties : Some studies have shown that triazole derivatives can induce apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the triazole ring is known to interact with heme-containing enzymes, particularly COX enzymes, leading to reduced prostaglandin synthesis, which plays a crucial role in inflammation.

- Molecular Docking Studies : Computational studies suggest that the compound may bind effectively to target proteins involved in cancer proliferation and inflammation. For instance, molecular docking analyses have demonstrated strong binding affinities to COX-1 and COX-2 enzymes.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of similar compounds:

-

In Vitro Studies :

- A study on related triazole derivatives showed IC50 values for COX inhibition ranging from 10 to 30 μM, indicating moderate potency against inflammatory pathways .

- Cytotoxicity assays against various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed IC50 values suggesting that these compounds can effectively reduce cell viability .

- In Vivo Studies :

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural analogs and their substituents:

Key Observations :

Comparisons :

- : Derivatives with furan-2-yl substituents are synthesized by refluxing 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with chloroacetamides in ethanol/KOH, yielding sulfonamide-linked analogs .

- : S-Alkylation of triazole-thiones with 2-bromo-4′-fluoroacetophenone under basic conditions produces compounds with fluorophenyl ketone substituents .

Challenges :

- The target compound’s m-tolylamino group may require specialized coupling agents (e.g., HATU or EDCI) for amide bond formation, as seen in nitrothiophene carboxamide syntheses .

Structure-Activity Relationship (SAR) Trends

- Fluorophenyl Groups : Present in the target compound and analogs (e.g., 561295-12-3), fluorophenyl enhances lipophilicity and metabolic stability .

- Thioether vs. Thione : The thioether linkage in the target compound may improve membrane permeability compared to thione tautomers, which are more polar .

- Furan vs. Thiophene : Furan-2-carboxamide (target) offers oxygen-based hydrogen bonding, whereas thiophene-containing analogs (e.g., 561295-12-3) provide sulfur-mediated hydrophobic interactions .

Physical and Spectroscopic Properties

- IR Spectroscopy :

- NMR: The m-tolylamino group’s aromatic protons would resonate at δ 7.2–7.5 ppm, comparable to phenylsulfonyl analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.